

Application Notes and Protocols for Hsd17B13-IN-77 in Primary Human Hepatocytes

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Compound of Interest

Compound Name: Hsd17B13-IN-77

Cat. No.: B12363095

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Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1] Emerging evidence has implicated HSD17B13 in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and other chronic liver conditions.[1] Specifically, overexpression of HSD17B13 has been shown to increase the number and size of lipid droplets in cultured human hepatocytes.[2] Consequently, the inhibition of HSD17B13 enzymatic activity presents a promising therapeutic strategy for mitigating lipotoxicity and the progression of liver disease.[3][4]

Hsd17B13-IN-77 is a potent inhibitor of HSD17B13, with a reported half-maximal inhibitory concentration (IC₅₀) of less than 0.1 μ M for estradiol, a known substrate of the enzyme.[5] These application notes provide a comprehensive guide for the utilization of **Hsd17B13-IN-77** in primary human hepatocytes, including detailed experimental protocols, data presentation, and visualization of relevant biological pathways.

Quantitative Data Summary

The following tables summarize the known quantitative data for **Hsd17B13-IN-77** and a structurally related, well-characterized HSD17B13 inhibitor, BI-3231. This information can be used as a reference for designing dose-response experiments in primary human hepatocytes.

Table 1: Inhibitor Potency

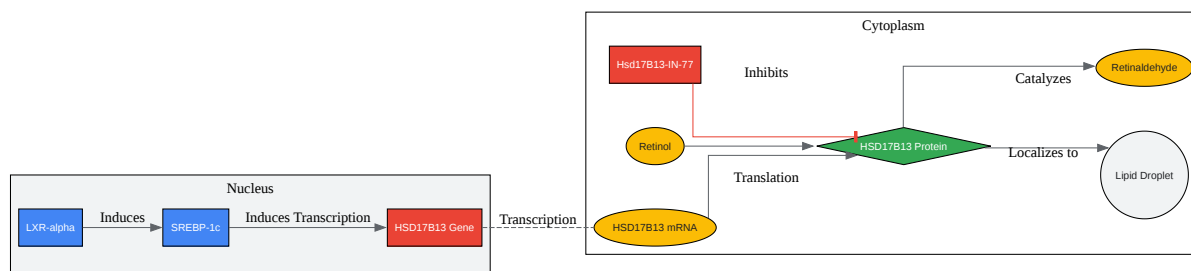
Compound	Target	IC50	Ki	Reference
Hsd17B13-IN-77	Human HSD17B13 (Estradiol as substrate)	< 0.1 μ M	Not Reported	[5]
BI-3231	Human HSD17B13	1 nM	0.7 nM	[6]
BI-3231	Mouse HSD17B13	13 nM	Not Reported	[6]

Table 2: Effects of HSD17B13 Inhibition in Hepatocytes (using BI-3231 as a reference)

Cell Type	Treatment	Endpoint	Observed Effect	Reference
HepG2 and Primary Mouse Hepatocytes	Palmitic Acid- induced lipotoxicity + BI- 3231	Triglyceride Accumulation	Significant decrease compared to control	[3][4]
HepG2 and Primary Mouse Hepatocytes	Palmitic Acid- induced lipotoxicity + BI- 3231	Mitochondrial Respiration	Increased	[3][4]

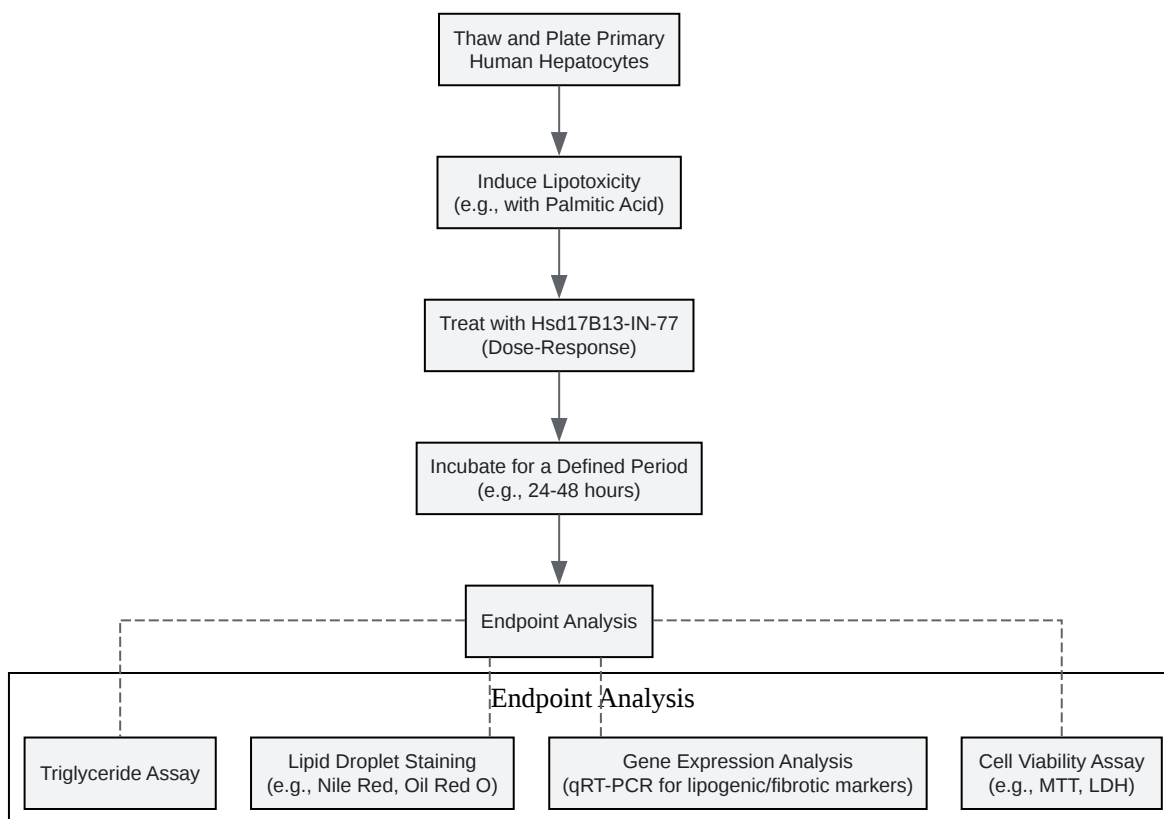
Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental design and the biological context of HSD17B13 inhibition, the following diagrams illustrate key signaling pathways and a general experimental workflow.



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Caption: HSD17B13 Signaling Pathway in Hepatocytes.



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